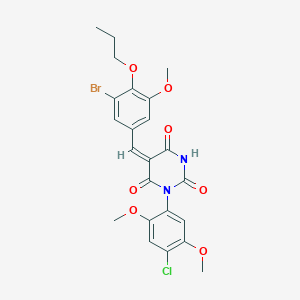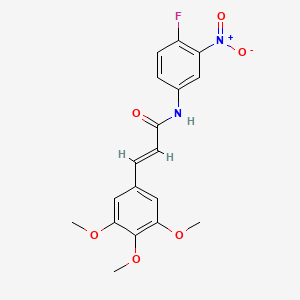
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline, also known as DMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMQ belongs to the family of isoquinoline alkaloids and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and survival. In addition, this compound has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth and survival. In addition, this compound has been found to inhibit the growth of various bacteria and fungi, which makes it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound has also been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which means that it can be toxic to cells and tissues. This compound also has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline. One potential direction is the development of this compound as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma. Another potential direction is the development of this compound as a potential anti-cancer agent. This compound could also be further studied for its anti-microbial properties and potential applications in the treatment of infectious diseases. In addition, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of sodium borohydride. The resulting intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. In addition, this compound has been found to possess anti-microbial properties, which makes it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7-trimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-11-19(24-10-9-15-7-5-6-8-16(15)13-24)23-17-12-18(25-2)21(26-3)22(27-4)20(14)17/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHFHWXCFYFSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)

![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)